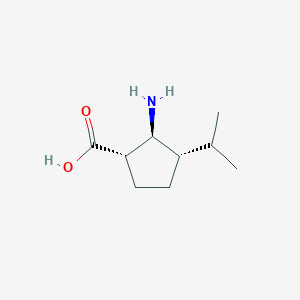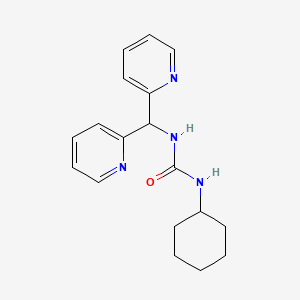
Urea, N-cyclohexyl-N'-(di-2-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- is an organic compound with the molecular formula C13H19N3O It is a member of the urea family, characterized by the presence of a urea moiety linked to a cyclohexyl group and a di-2-pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- typically involves the reaction of cyclohexylamine with di-2-pyridinylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-cyclohexyl-N’-(di-2-pyridinylmethyl)urea oxides.
Reduction: Formation of N-cyclohexyl-N’-(di-2-pyridinylmethyl)urea amines.
Substitution: Formation of substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mecanismo De Acción
The mechanism of action of Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylurea: Another urea derivative with two cyclohexyl groups instead of the pyridinyl groups.
N-Cyclohexyl-N’-(4-Iodophenyl)Urea: A similar compound with an iodophenyl group instead of the pyridinyl groups.
N-Cyclohexyl-N’-(Propyl)Phenyl Urea: A compound with a propylphenyl group instead of the pyridinyl groups.
Uniqueness
Urea, N-cyclohexyl-N’-(di-2-pyridinylmethyl)- is unique due to the presence of the di-2-pyridinylmethyl group, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
537033-01-5 |
|---|---|
Fórmula molecular |
C18H22N4O |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(dipyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C18H22N4O/c23-18(21-14-8-2-1-3-9-14)22-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h4-7,10-14,17H,1-3,8-9H2,(H2,21,22,23) |
Clave InChI |
DNZXMSSLEYVSFF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)NC(C2=CC=CC=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


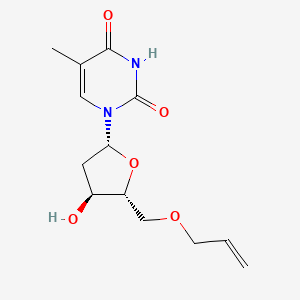
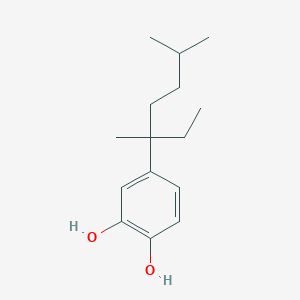
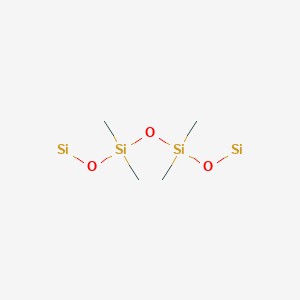
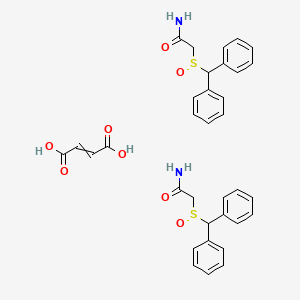
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
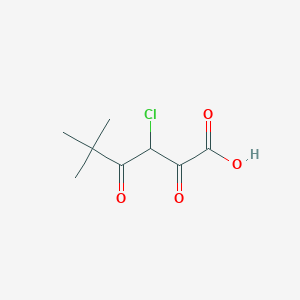
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)
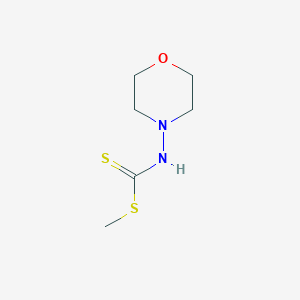
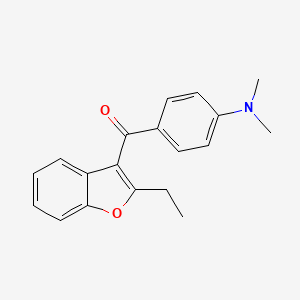
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
